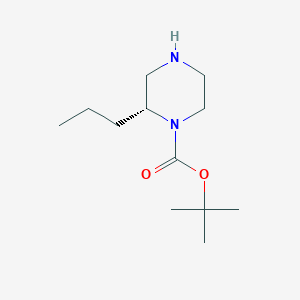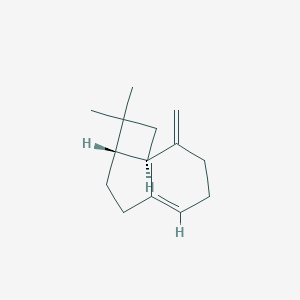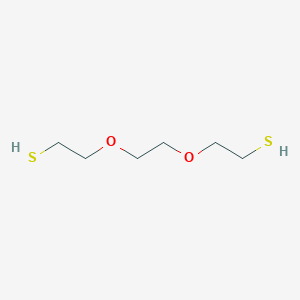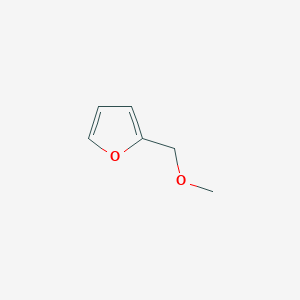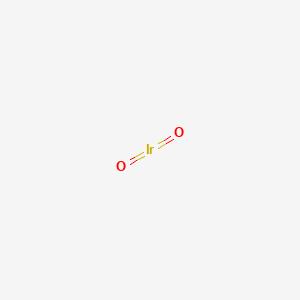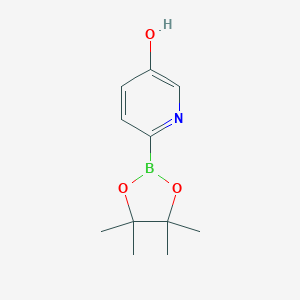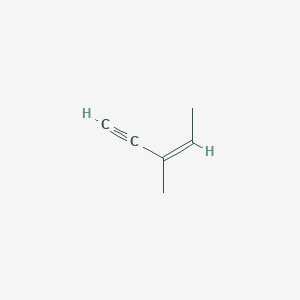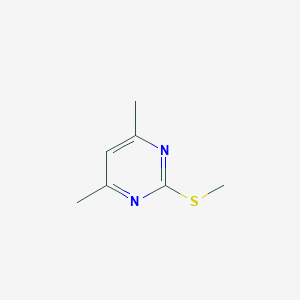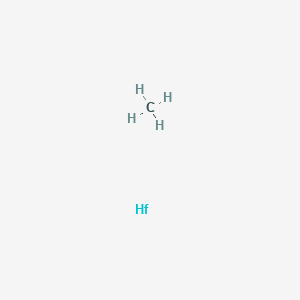![molecular formula C26H22N6O5 B088951 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate CAS No. 13555-64-1](/img/structure/B88951.png)
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate is a chemical compound that is widely used in scientific research. It is a synthetic dye that is commonly known as Sudan III. Sudan III is used as a staining agent for lipids and fatty tissues in histology and cytology. The compound is also used to study the biochemical and physiological effects of lipids in cells and tissues.
Mécanisme D'action
Sudan III stains lipids by binding to the hydrophobic regions of the lipid molecules. The compound has a high affinity for lipids and binds to them through hydrophobic interactions. The staining process involves the transfer of the dye from the staining solution to the lipid droplets in cells and tissues.
Effets Biochimiques Et Physiologiques
Sudan III is commonly used to study the biochemical and physiological effects of lipids in cells and tissues. The compound stains the lipid droplets in cells and tissues, making it easier to study the lipid content. Sudan III is also used to study the effects of lipid metabolism on cellular functions and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Sudan III has several advantages for lab experiments. The compound is easy to use and produces consistent staining results. Sudan III is also relatively inexpensive and widely available. However, Sudan III has some limitations. The staining process can be time-consuming, and the compound may not stain all types of lipids equally. Additionally, Sudan III may interfere with other staining procedures, making it unsuitable for some experiments.
Orientations Futures
There are several future directions for the use of Sudan III in scientific research. One potential application is the study of lipid metabolism in diseases such as obesity and diabetes. Sudan III could also be used to study the effects of lipid metabolism on cancer cells. Additionally, Sudan III could be used in the development of new lipid-based therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate involves the reaction of phenoxyacetic acid with 4-aminoazobenzene-2-carbonitrile in the presence of acetic anhydride. The resulting compound is then reacted with 2-bromoethyl cyanoacetate to produce the final product.
Applications De Recherche Scientifique
Sudan III is widely used in scientific research to study the lipid content in cells and tissues. The compound is used as a staining agent for lipids in histology and cytology. Sudan III stains the lipid droplets in cells and tissues, making it easier to visualize and study the lipid content.
Propriétés
Numéro CAS |
13555-64-1 |
|---|---|
Nom du produit |
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate |
Formule moléculaire |
C26H22N6O5 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl 2-phenoxyacetate |
InChI |
InChI=1S/C26H22N6O5/c27-13-4-14-31(15-16-36-26(33)19-37-24-5-2-1-3-6-24)22-9-7-21(8-10-22)29-30-25-12-11-23(32(34)35)17-20(25)18-28/h1-3,5-12,17H,4,14-16,19H2 |
Clé InChI |
NNTORMOUOAPPSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Autres numéros CAS |
13555-64-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



